Cas no 1312810-30-2 (tert-butyl (3S,5R)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate)
tert-butyl (3S,5R)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl (3S,5R)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate
- (3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate
- starbld0017920
- E83511
- P13122
- (3S,5R)-tert-Butyl3-amino-5-(trifluoromethyl)piperidine-1-carboxylate
- TERT-BUTYL CIS-3-AMINO-5-(TRIFLUOROMETHYL)PIPERIDINE-1-CARBOXYLATE
-
- MDL: MFCD22373941
- Inchi: 1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-7(11(12,13)14)4-8(15)6-16/h7-8H,4-6,15H2,1-3H3/t7-,8+/m1/s1
- InChI Key: MTUOZRYHCWOEFS-SFYZADRCSA-N
- SMILES: FC([C@H]1CN(C(=O)OC(C)(C)C)C[C@H](C1)N)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 312
- XLogP3: 1.7
- Topological Polar Surface Area: 55.6
tert-butyl (3S,5R)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A551175-250mg |
(3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate |
1312810-30-2 | 98+% | 250mg |
$2301.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS2114-100mg |
tert-butyl (3S,5R)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate |
1312810-30-2 | 95% | 100mg |
¥2171.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS2114-250mg |
tert-butyl (3S,5R)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate |
1312810-30-2 | 95% | 250mg |
¥3473.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS2114-500mg |
tert-butyl (3S,5R)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate |
1312810-30-2 | 95% | 500mg |
¥5780.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS2114-1g |
tert-butyl (3S,5R)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate |
1312810-30-2 | 95% | 1g |
¥8671.0 | 2024-04-25 | |
| Chemenu | CM493544-250mg |
(3S,5R)-tert-Butyl3-amino-5-(trifluoromethyl)piperidine-1-carboxylate |
1312810-30-2 | 98% | 250mg |
$*** | 2023-03-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1855462-1g |
(3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate |
1312810-30-2 | 98% | 1g |
¥29803.00 | 2024-08-09 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS2114-100.0mg |
tert-butyl (3S,5R)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate |
1312810-30-2 | 95% | 100.0mg |
¥2171.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS2114-250.0mg |
tert-butyl (3S,5R)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate |
1312810-30-2 | 95% | 250.0mg |
¥3473.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS2114-500.0mg |
tert-butyl (3S,5R)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate |
1312810-30-2 | 95% | 500.0mg |
¥5780.0000 | 2025-04-12 |
tert-butyl (3S,5R)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate Suppliers
tert-butyl (3S,5R)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate Related Literature
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on tert-butyl (3S,5R)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate
Professional Introduction to Compound CAS No. 1312810-30-2 and Product Name: tert-butyl (3S,5R)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate
The compound with the CAS number 1312810-30-2 and the product name tert-butyl (3S,5R)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex stereochemistry and functional groups, has garnered attention for its potential applications in drug development, particularly in the synthesis of bioactive molecules. The unique structural features of this compound make it a valuable intermediate in the creation of novel therapeutic agents targeting various diseases.
One of the most striking aspects of tert-butyl (3S,5R)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate is its stereochemical configuration. The presence of a (3S,5R) configuration indicates a high degree of specificity in its interactions with biological targets. This stereochemistry is crucial for ensuring the efficacy and selectivity of drug candidates. In recent years, there has been a growing emphasis on the development of enantiomerically pure compounds to enhance pharmacological properties and minimize side effects. The synthesis of such compounds often requires sophisticated methodologies, including chiral resolution and asymmetric synthesis techniques.
The trifluoromethyl group attached to the piperidine ring is another key feature that contributes to the compound's pharmacological potential. Fluorine atoms are frequently incorporated into pharmaceuticals due to their ability to modulate metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group can enhance the metabolic stability of drug molecules by resisting oxidation, which is particularly important for prolonging the half-life of therapeutic agents. Additionally, this group can improve binding interactions with biological targets, leading to increased potency.
Recent research has highlighted the importance of piperidine derivatives in medicinal chemistry. Piperidine scaffolds are found in numerous FDA-approved drugs due to their favorable pharmacokinetic properties and ability to interact with biological receptors. The amine group at the 3-position and the carboxylate functionality at the 1-position provide additional sites for chemical modification, allowing for further derivatization into more complex drug molecules. These modifications can be tailored to optimize solubility, bioavailability, and target specificity.
The tert-butyl group at the 1-position serves as a protecting group that can be later removed under specific conditions to reveal the underlying functional groups. This strategy is commonly employed in multi-step syntheses to prevent unwanted side reactions. The stability provided by the tert-butyl group ensures that other reactive sites in the molecule remain intact during synthetic transformations.
In terms of applications, tert-butyl (3S,5R)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate has shown promise in preclinical studies as a building block for novel therapeutics. Its unique structural features make it suitable for targeting a wide range of biological processes, including enzyme inhibition and receptor binding. For instance, derivatives of this compound have been investigated for their potential in treating neurological disorders due to their interaction with neurotransmitter receptors.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques such as transition metal catalysis and flow chemistry have been employed to enhance efficiency and scalability. These methods not only improve the overall process but also minimize waste generation, aligning with green chemistry principles.
As our understanding of biological systems continues to evolve, so does our ability to design more effective drugs. The development of compounds like tert-butyl (3S,5R)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate underscores the importance of innovative chemical approaches in addressing complex diseases. By leveraging cutting-edge synthetic methodologies and computational tools, researchers can accelerate the discovery and optimization of new therapeutic agents.
The future prospects for this compound are promising, with ongoing research exploring its potential in various therapeutic areas. Collaborative efforts between academia and industry are essential for translating these findings into clinical applications. As new data emerges from preclinical studies, it will further refine our understanding of how this compound can contribute to advancements in medicine.
1312810-30-2 (tert-butyl (3S,5R)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate) Related Products
- 2227198-04-9(tert-butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate)
- 2166275-79-0(tert-butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate)
- 1260657-01-9(3-Amino-4-trifluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester)
- 1428776-56-0(tert-butyl (3R,4S)-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate)
- 1283107-75-4(tert-butyl (3R,4S)-4-amino-3-(trifluoromethyl)piperidine-1-carboxylate)
- 1408075-51-3(tert-butyl 3-amino-3-(trifluoromethyl)piperidine-1-carboxylate)
- 1312806-22-6(Tert-butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate)
- 1428776-57-1(Tert-Butyl (3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate)
- 1255098-67-9(tert-butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate)
- 1392473-89-0(tert-butyl cis-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate)